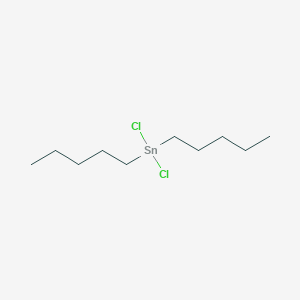
Diethylphosphinic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylphosphinic chloride is a chemical compound that has been widely used in scientific research. It is an organophosphorus compound that is used as a reagent in the synthesis of various organic compounds. This compound is a colorless liquid that is soluble in organic solvents such as ethanol, ether, and chloroform.
Wissenschaftliche Forschungsanwendungen
Organophosphorus Heterocycles Synthesis
- A study by Zemlyanoi, Kukhar, & Kolodyazhnyĭ (2010) explored the formation of new organophosphorus heterocycles, including isoindolyl-bis-phosphonate, using reactions involving o-phthaloyl chloride and sodium diethylphosphite.
Chemical Properties of Bisphosphonates
- In research by Zemlianoy et al. (2011), the synthesis and properties of cyclic bisphosphonates, specifically 3,3-bis(diethylphosphono)-1(3H)-isobenzofuranone, were studied, demonstrating various chemical reactions and the formation of bisphosphonic acid.
Insecticidal Activity of Organophosphorus Compounds
- Wu & Hudson (2010) investigated the insecticidal activity of novel fluorinated organophosphorus compounds, including diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate, for controlling pests like Musca domestica L.
Synthesis of Alkylidenebisphosphonates
- Li & Yuan (1993) focused on a new approach to synthesizing alkylidenebisphosphonates, using diethyl phosphite in a one-pot procedure, demonstrating an efficient method in organophosphorus chemistry.
Influence on Polydimethylvinylsiloxanes
- A study by Zhdanov, Kurasheva, & Kuteinikova (1984) examined the effect of diethylphosphite on polydimethylvinylsiloxanes, revealing insights into polymer chemistry and potential applications in material science.
Thermal Degradation in Flame-Retardant Polymers
- Orhan et al. (2011) researched the thermal degradation mechanisms of organophosphorus flame-retardants in poly(methyl methacrylate), highlighting the role of diethylphosphinic acid in altering decomposition pathways.
Safety and Hazards
Diethylphosphinic chloride is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .
Wirkmechanismus
Target of Action
Diethylphosphinic chloride is an organophosphorus compound . It is used as a reagent and catalyst in the synthesis of phosphorus compounds . The primary targets of this compound are the molecules or substrates involved in these chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets in chemical reactions. It can act as an electrophilic phosphorus reagent, participating in electrophilic phosphination reactions . The chloride ion in the molecule can be replaced by other nucleophiles, leading to the formation of various phosphorus compounds .
Biochemical Pathways
They are involved in various genomic and metabolic pathways of bacteria . It’s important to note that this compound is primarily used in chemical synthesis rather than in biological systems .
Result of Action
The result of this compound’s action is the formation of new phosphorus compounds. For example, it can be used to synthesize flame retardants . The flame retardancy is based on the condensed phase in the case of certain polymers . The peak heat release rate and the decomposition activation energy are greatly reduced for certain mixtures, indicating that a stable insulating barrier is formed .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it reacts with water , and is sensitive to moisture . Therefore, it should be handled and stored in a dry environment. Additionally, it should be kept away from oxidizing agents and strong bases to avoid hazardous reactions .
Eigenschaften
IUPAC Name |
1-[chloro(ethyl)phosphoryl]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGENPKAWPRUNIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409374 |
Source


|
| Record name | DIETHYLPHOSPHINIC CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-37-4 |
Source


|
| Record name | DIETHYLPHOSPHINIC CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does diarsenic trioxide interact with diethylphosphinic chloride, and what is the significance of this reaction?
A1: The research demonstrates that diarsenic trioxide can selectively exchange its oxygen atoms with chlorine atoms in this compound []. This reaction is significant because it offers a novel method to form P-O-P bonds, which are crucial for synthesizing various organophosphorus compounds. The reaction proceeds under mild conditions (heating at 50-60°C), making it a potentially valuable tool in synthetic chemistry.
Q2: What analytical techniques were used to study the reaction between this compound and diarsenic trioxide?
A2: The researchers primarily utilized ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy to monitor the reaction progress and identify the products formed []. ³¹P NMR is a powerful technique for studying phosphorus-containing compounds, providing information about the chemical environment and bonding of phosphorus atoms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
